
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N7O4 and its molecular weight is 463.498. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Purine Derivatives
The synthesis of purine derivatives often involves complex chemical reactions aimed at introducing various functional groups to the purine ring, enhancing its potential for biological activity. For instance, derivatives of purine, such as 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, have been synthesized and tested for cardiovascular activities, including antiarrhythmic and hypotensive effects, as well as adrenergic receptor affinity (Chłoń-Rzepa et al., 2004). These studies highlight the therapeutic potential of purine derivatives in cardiovascular disease treatment.
Potential Applications in Medicinal Chemistry
Purine derivatives have been extensively studied for their therapeutic potential in various areas of medicinal chemistry. For example, novel purine derivatives have shown promising antidepressant properties in preclinical studies, indicating their potential application in treating mood disorders (Khaliullin et al., 2018). Additionally, purine-based compounds have been explored for their urease inhibition properties, which could have applications in treating diseases caused by urease-producing pathogens (Rauf et al., 2010).
Role in Biological Research
Beyond therapeutic applications, purine derivatives also play a crucial role in biological research, serving as tools for studying various biological pathways and mechanisms. For instance, pyrido[2,1-f]purine-2,4-dione derivatives have been identified as highly potent antagonists for the human A(3) adenosine receptor, providing valuable insights into the modulation of adenosine receptor activity and its implications in diseases (Priego et al., 2002).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then coupled with 2-(pyridin-3-ylmethylene)hydrazine to form the final product.", "Starting Materials": [ "3-ethylphenol", "2-bromo-1-(3-methyl-1H-purin-6-yl)ethanone", "sodium hydroxide", "3-chloropropane-1,2-diol", "pyridine-3-carbaldehyde", "hydrazine hydrate", "acetic acid", "sodium acetate", "sodium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Dissolve 3-ethylphenol in sodium hydroxide solution and add 2-bromo-1-(3-methyl-1H-purin-6-yl)ethanone.", "b. Heat the mixture at 80°C for 24 hours.", "c. Cool the mixture and extract the product with chloroform.", "d. Wash the organic layer with water and dry over sodium sulfate.", "e. Concentrate the solution to obtain the intermediate.", "Step 2: Synthesis of 2-(pyridin-3-ylmethylene)hydrazine", "a. Dissolve pyridine-3-carbaldehyde and hydrazine hydrate in acetic acid.", "b. Heat the mixture at reflux for 4 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over sodium sulfate.", "e. Concentrate the solution to obtain the intermediate.", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve the two intermediates in dimethylformamide.", "b. Add sodium acetate and sodium carbonate to the solution.", "c. Heat the mixture at 80°C for 24 hours.", "d. Cool the mixture and extract the product with chloroform.", "e. Wash the organic layer with water and dry over sodium sulfate.", "f. Concentrate the solution to obtain the final product." ] } | |
CAS番号 |
900013-34-5 |
製品名 |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
分子式 |
C23H25N7O4 |
分子量 |
463.498 |
IUPAC名 |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O4/c1-3-15-6-4-8-18(10-15)34-14-17(31)13-30-19-20(29(2)23(33)27-21(19)32)26-22(30)28-25-12-16-7-5-9-24-11-16/h4-12,17,31H,3,13-14H2,1-2H3,(H,26,28)(H,27,32,33) |
InChIキー |
JVOPHGXSSLOAMQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CN=CC=C4)N(C(=O)NC3=O)C)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



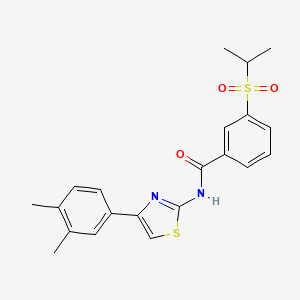
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)
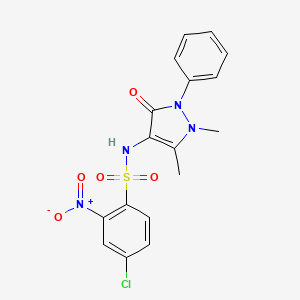
![3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2635628.png)
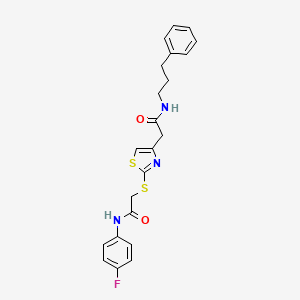

![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)
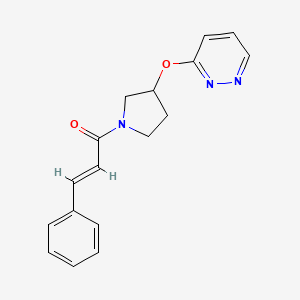
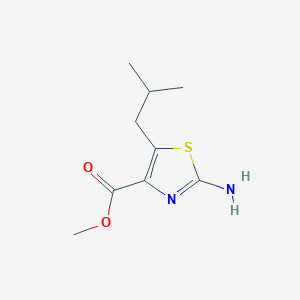
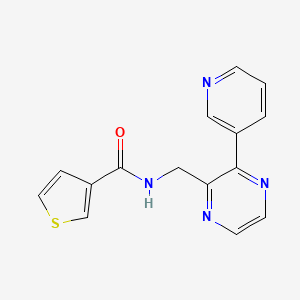

![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)
![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)